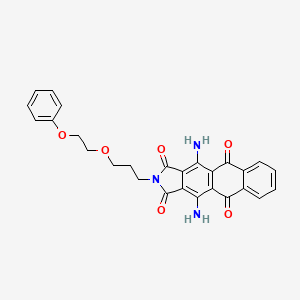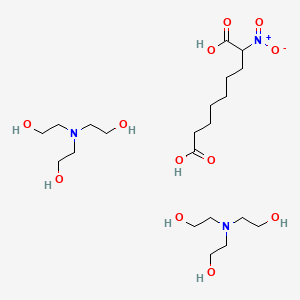
Einecs 304-123-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 304-123-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other details are cataloged in this inventory to ensure compliance with regulatory standards.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Einecs 304-123-3 would typically involve large-scale chemical processes, including batch or continuous flow reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific industrial production methods for this compound are not explicitly documented in the available sources.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 304-123-3 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Einecs 304-123-3 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in biochemical assays or as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
Wirkmechanismus
The mechanism of action of Einecs 304-123-3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Einecs 304-123-3 include other substances listed in the EINECS inventory with comparable chemical structures and properties. Examples include:
- Einecs 304-112-3
- Einecs 304-110-2
Uniqueness
This compound may have unique properties or applications that distinguish it from similar compounds. These could include specific reactivity, stability, or efficacy in particular applications.
Eigenschaften
CAS-Nummer |
94237-25-9 |
|---|---|
Molekularformel |
C21H45N3O12 |
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrononanedioic acid |
InChI |
InChI=1S/C9H15NO6.2C6H15NO3/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16;2*8-4-1-7(2-5-9)3-6-10/h7H,1-6H2,(H,11,12)(H,13,14);2*8-10H,1-6H2 |
InChI-Schlüssel |
QZCMKTPJLLYMOF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCC(C(=O)O)[N+](=O)[O-].C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


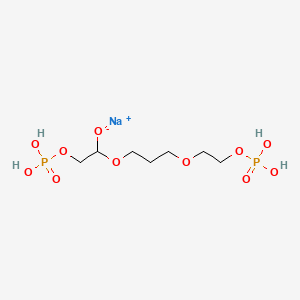
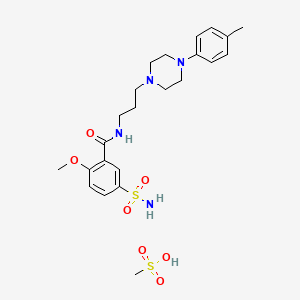
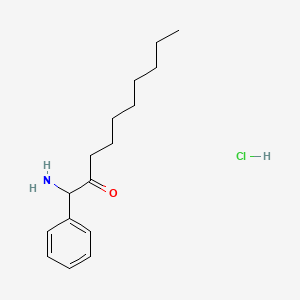
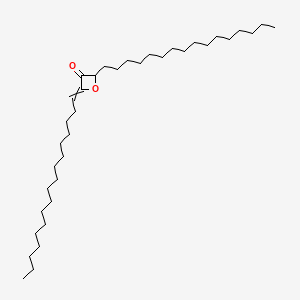
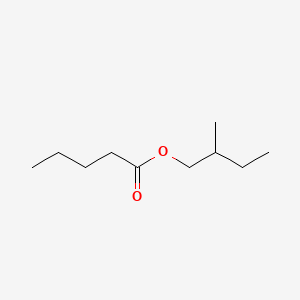
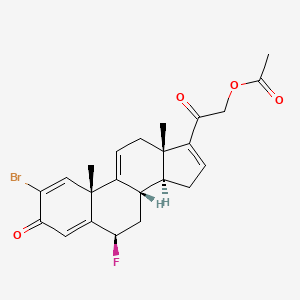
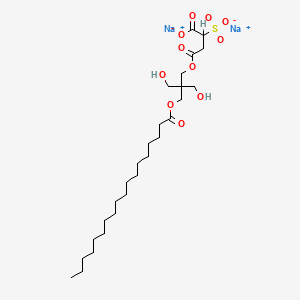
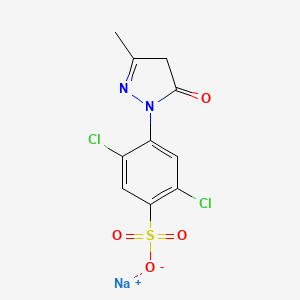
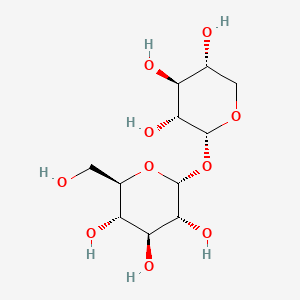
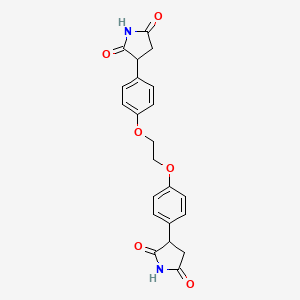


![Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate](/img/structure/B12697878.png)
